molecular formula C21H19NO2S B119607 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- CAS No. 147054-74-8

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-

Cat. No. B119607
CAS RN: 147054-74-8
M. Wt: 349.4 g/mol
InChI Key: GAZMCGHPHRQBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- is a chemical compound that is widely used in scientific research. It is a type of aziridine, which is a highly reactive three-membered heterocyclic organic compound that contains a nitrogen atom and two carbon atoms. Aziridines have been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- is not fully understood. However, it is believed to work by alkylating DNA and RNA, which can lead to the inhibition of protein synthesis and cell death. Aziridines are also known to form covalent adducts with nucleophiles, such as amino acids and nucleotides, which can lead to the inhibition of enzyme activity.
Biochemical and physiological effects:
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer. However, more research is needed to fully understand the biochemical and physiological effects of aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-.

Advantages and Limitations for Lab Experiments

One advantage of using aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- in lab experiments is its high reactivity, which allows for the formation of covalent adducts with nucleophiles. This can be useful in studying enzyme activity and inhibition. However, the high reactivity of aziridines can also make them difficult to handle and store. In addition, aziridines can be toxic and carcinogenic, which requires careful handling and disposal.

Future Directions

There are many potential future directions for research on aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-. One area of interest is the development of new cancer treatments based on the inhibition of specific enzymes or pathways. Another area of research is the development of new antiviral and antibacterial agents. In addition, the use of aziridines in the development of new materials, such as polymers and coatings, is an area of growing interest. Finally, the development of new synthetic methods for aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- could lead to the discovery of new compounds with unique biological activities.

Scientific Research Applications

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has been used in a variety of scientific research applications. One area of research is the development of new cancer treatments. Aziridines have been shown to have potent antitumor activity by inhibiting the growth and proliferation of cancer cells. Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has also been used in the development of new antiviral and antibacterial agents. In addition, aziridines have been studied for their potential as enzyme inhibitors, which could lead to the development of new drugs for a variety of diseases.

properties

CAS RN

147054-74-8

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine

InChI

InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3

InChI Key

GAZMCGHPHRQBPT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of dimethylsulphide (7 μl, 0.1 mmol), rhodium (II) acetate (2 mg, 0.005 mmol) and N-benzylidene-toluene-p-sulphonamide (131 mg, 0.5 mmol; J. C. S. Perkin I (1981) 2435-2442) in dichloromethane (2 ml) was added phenyldiazomethane (prepared as in Example 36; 8.11 ml of a 0.074M solution in t-butylmethylether) over a period of 12 hours. Upon completion of the addition, the solvent was removed in vacuo and the residue chromatographed using silica gel eluting with 15:85 ethyl acetate:petrol to give the title compound as a 3:1 mixture of trans:cis isomers (144 mg, 82%).
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